Cas no 676495-94-6 (3-(4-Fluorophenyl)piperidine)

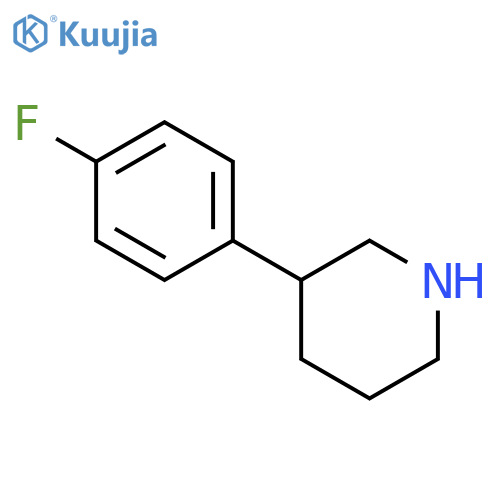

3-(4-Fluorophenyl)piperidine structure

商品名:3-(4-Fluorophenyl)piperidine

3-(4-Fluorophenyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 3-(4-Fluorophenyl)piperidine

- 3-(4-fluorophenyl)-Piperidine

- AB48192

- ALBB-005781

- SBB047937

- STK500772

- SureCN2145333

- W17668

- 3-(4-Fluorophenyl)piperidine, AldrichCPR

- AKOS016343995

- DTXSID50647989

- A867220

- SB46074

- BB 0254487

- 676495-94-6

- Piperidine,3-(4-fluorophenyl)-

- FT-0738184

- EN300-1828205

- SCHEMBL2145333

- DS-18048

- MFCD08687917

- AKOS004123348

- 3-(4-fluoro-phenyl)-piperidine

- CS-0060770

- SB45711

- NKQDGXBXNNRWPR-UHFFFAOYSA-N

- PIPERIDINE, 3-(4-FLUOROPHENYL)-

-

- MDL: MFCD08687917

- インチ: InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2

- InChIKey: NKQDGXBXNNRWPR-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C2CNCCC2)C=C1

計算された属性

- せいみつぶんしりょう: 179.11100

- どういたいしつりょう: 179.111

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12A^2

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.048

- ふってん: 261.8°C at 760 mmHg

- フラッシュポイント: 112 ºC

- 屈折率: 1.506

- PSA: 12.03000

- LogP: 2.62150

3-(4-Fluorophenyl)piperidine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

3-(4-Fluorophenyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM181088-250mg |

3-(4-Fluorophenyl)piperidine |

676495-94-6 | 95% | 250mg |

$272 | 2023-01-09 | |

| Ambeed | A391429-100mg |

3-(4-Fluorophenyl)piperidine |

676495-94-6 | 95+% | 100mg |

$123.00 | 2021-07-07 | |

| Apollo Scientific | PC402101-250mg |

3-(4-Fluorophenyl)piperidine |

676495-94-6 | 95% | 250mg |

£145.00 | 2025-02-21 | |

| Enamine | EN300-1828205-0.05g |

3-(4-fluorophenyl)piperidine |

676495-94-6 | 95% | 0.05g |

$66.0 | 2023-09-19 | |

| Enamine | EN300-1828205-1g |

3-(4-fluorophenyl)piperidine |

676495-94-6 | 95% | 1g |

$285.0 | 2023-09-19 | |

| abcr | AB265602-1g |

3-(4-Fluorophenyl)piperidine; . |

676495-94-6 | 1g |

€476.50 | 2024-04-16 | ||

| 1PlusChem | 1P00FB1P-250mg |

Piperidine, 3-(4-fluorophenyl)- |

676495-94-6 | 95% | 250mg |

$356.00 | 2025-02-27 | |

| A2B Chem LLC | AH13357-1g |

3-(4-Fluorophenyl)piperidine |

676495-94-6 | 1g |

$378.00 | 2024-04-19 | ||

| A2B Chem LLC | AH13357-250mg |

3-(4-Fluorophenyl)piperidine |

676495-94-6 | 250mg |

$177.00 | 2024-04-19 | ||

| Aaron | AR00FBA1-5g |

Piperidine, 3-(4-fluorophenyl)- |

676495-94-6 | 95% | 5g |

$1160.00 | 2025-01-24 |

3-(4-Fluorophenyl)piperidine 関連文献

-

1. Synthesis of fluorine-containing analogues of N-aminoglutethimidePaul Sampson,Gerald B. Hammond,Raymond G. Plevey J. Chem. Soc. Perkin Trans. 1 1989 175

676495-94-6 (3-(4-Fluorophenyl)piperidine) 関連製品

- 125067-75-6(3-(3-Fluorophenyl)pyrrolidine)

- 37656-48-7(4-(4-Fluorophenyl)piperidine)

- 92822-02-1(4-(4-Fluorobenzyl)piperidine)

- 202126-85-0(4-[(3-fluorophenyl)methyl]piperidine)

- 382637-47-0(3-(4-Fluorobenzyl)piperidine)

- 104774-88-1(4-(3-Fluorophenyl)piperidine)

- 193220-17-6(3-[(4-fluorophenyl)methyl]pyrrolidine)

- 275815-80-0((3S)-3-[(4-fluorophenyl)methyl]piperidine)

- 412310-88-4(4-(3,5-Difluorophenyl)piperidine)

- 795261-46-0(3-(3-Fluorophenyl)methylpiperidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:676495-94-6)3-(4-Fluorophenyl)piperidine

清らかである:99%

はかる:1g

価格 ($):327.0